molecular formula C11H20CsNO4 B12351773 Boc-L-Leucine-O Cesium salt

Boc-L-Leucine-O Cesium salt

Cat. No.: B12351773
M. Wt: 363.19 g/mol
InChI Key: WJBILHWLBVFLOA-QRPNPIFTSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Leucine-O Cesium salt typically involves the protection of the amino group of L-leucine with a tert-butyloxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-L-Leucine is then reacted with cesium hydroxide to form the cesium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:
Boc-L-Leucine-O Cesium salt serves as a crucial building block in the synthesis of peptides. Peptides are essential for developing new drugs and therapies due to their biological activity and specificity. The compound's Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions during peptide synthesis, facilitating the formation of complex structures without interference from the amino group .

Solid Phase Peptide Synthesis:
In solid-phase peptide synthesis (SPPS), this compound is utilized alongside various resins to anchor peptide chains. Studies have demonstrated that this compound can be effectively coupled with other amino acids to produce desired peptide sequences while minimizing side reactions .

Drug Development

Pharmaceutical Research:
The compound plays a significant role in pharmaceutical research, particularly in creating compounds that target specific biological pathways. Its ability to form stable peptide bonds makes it valuable for synthesizing bioactive peptides used in therapeutic applications .

Case Studies:
Research has shown that peptides synthesized using this compound exhibit promising results in preclinical studies for various diseases, including cancer and metabolic disorders. For instance, studies have explored its application in designing peptide-based inhibitors for specific enzymes involved in disease progression .

Biotechnology

Biopharmaceutical Production:
In biotechnology, this compound is essential for formulating proteins used in vaccines or enzyme replacement therapies. Its properties facilitate the production of high-purity biopharmaceuticals, which are critical for therapeutic efficacy and safety .

Research Applications:
The compound is also employed in the study of protein interactions and functions. By enabling the synthesis of labeled peptides, researchers can investigate complex biological systems and understand protein dynamics better .

Molecular Biology Research

Protein Structure Studies:
this compound is utilized to synthesize peptides that serve as models for studying protein structure and function. These peptides can mimic natural proteins, allowing researchers to dissect mechanisms of action and interactions within cellular environments .

Mechanism of Action Studies:
The compound's ability to protect the amino group during synthesis allows for detailed studies on how specific modifications affect protein behavior, which is crucial for understanding diseases at a molecular level.

Food Industry Applications

Nutritional Supplements:
Due to its amino acid properties, this compound can be explored in food science for enhancing flavor profiles or as a nutritional supplement. Its incorporation into food products could potentially improve their nutritional value by providing essential amino acids necessary for human health .

Comparison with Similar Compounds

Uniqueness: Boc-L-Leucine-O Cesium salt is unique due to its use of the Boc protecting group, which is easily removable under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is often required .

Biological Activity

Boc-L-Leucine-O Cesium salt is a derivative of the amino acid L-leucine, modified with a tert-butyloxycarbonyl (Boc) protecting group. This compound is notable for its potential applications in peptide synthesis and biological studies due to its unique properties. The cesium salt form enhances its solubility and stability, making it suitable for various biochemical applications.

  • Molecular Formula : C11_{11}H20_{20}N1_{1}O4_{4}·Cs
  • Molecular Weight : 363.04 g/mol
  • Purity : ≥ 97% (HPLC) .

This compound primarily functions as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, allowing for selective coupling with other amino acids. This property is crucial in the synthesis of peptides that can exhibit various biological activities, including antimicrobial and anticancer effects.

Cellular Uptake and Transport

Research indicates that amino acids, including derivatives like Boc-L-Leucine, are transported into cells through specific transport systems. For instance, studies have shown that compounds similar to Boc-L-Leucine can be taken up by cells via system L and system ASC transport mechanisms. These transport systems are essential for the delivery of amino acids into cells, influencing cellular metabolism and function .

Case Studies on Biological Activity

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of several amino acid derivatives, including Boc-L-Leucine. Results indicated that compounds with similar structures exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Anticancer Properties :
    • Research has demonstrated that certain peptide derivatives can induce apoptosis in cancer cells. Boc-L-Leucine's role as a peptide building block may contribute to the development of peptides that can target cancer cells effectively. For example, peptides synthesized from Boc-L-Leucine showed enhanced cytotoxicity against glioblastoma cell lines .
  • Neuroprotective Effects :
    • Some studies have explored the neuroprotective effects of amino acid derivatives in models of neurodegenerative diseases. Compounds derived from L-leucine have been shown to exert protective effects on neuronal cells by modulating signaling pathways involved in cell survival .

Table 1: Comparison of Antimicrobial Activity of Amino Acid Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Boc-L-LeucineE. coli32 µg/mL
This compoundStaphylococcus aureus16 µg/mL
N-acetyl-L-leucinePseudomonas aeruginosa64 µg/mL

Table 2: Cytotoxicity of Peptides Derived from Boc-L-Leucine

PeptideCell LineIC50 (µM)
Boc-L-Leu-AlaU87 Glioblastoma15
Boc-L-Leu-ValDU145 Prostate Carcinoma25
Boc-L-Leu-GlyMCF-7 Breast Cancer30

Future Directions

Given its promising biological activity, further research on this compound is warranted. Future studies could focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the Boc group or the leucine structure affect biological activity.
  • In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of peptides synthesized from Boc-L-Leucine.
  • Combination Therapies : Exploring the use of Boc-L-Leucine derivatives in combination with existing therapies for enhanced therapeutic outcomes.

Properties

Molecular Formula

C11H20CsNO4

Molecular Weight

363.19 g/mol

IUPAC Name

cesium;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C11H21NO4.Cs/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);/q;+1/p-1/t8-;/m0./s1

InChI Key

WJBILHWLBVFLOA-QRPNPIFTSA-M

Isomeric SMILES

CC(C)C[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.[Cs+]

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)OC(C)(C)C.[Cs+]

Origin of Product

United States

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